2-[2-(cyclohexylacetyl)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure It contains a cyclohexyl group, an acetohydrazido moiety, and an isopropyl-substituted oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide typically involves multiple steps. One common method starts with the preparation of cyclohexylacetic acid, which is then converted to its corresponding hydrazide. This intermediate is further reacted with isopropyl oxoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrazido group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide involves its interaction with molecular targets through its functional groups. The hydrazido group can form hydrogen bonds and interact with enzymes or receptors, while the oxoacetamide group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyclohexylacetohydrazido)-N-(3,4-dimethylphenyl)-2-oxoacetamide: Similar structure but with a different substituent on the oxoacetamide group.
Cyclohexylacetic acid hydrazide: Lacks the isopropyl and oxoacetamide groups.
N-isopropyl-2-oxoacetamide: Lacks the cyclohexylacetohydrazido group.
Uniqueness
2-(2-cyclohexylacetohydrazido)-N-isopropyl-2-oxoacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H23N3O3 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-(2-cyclohexylacetyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H23N3O3/c1-9(2)14-12(18)13(19)16-15-11(17)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,18)(H,15,17)(H,16,19) |
InChI Key |
MHNMIEATQLZISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NNC(=O)CC1CCCCC1 |
Origin of Product |
United States |
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